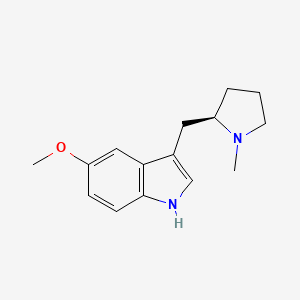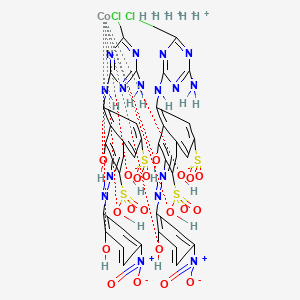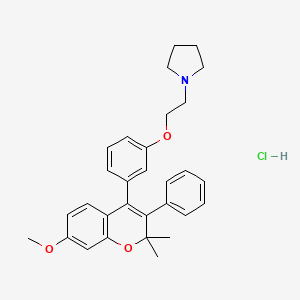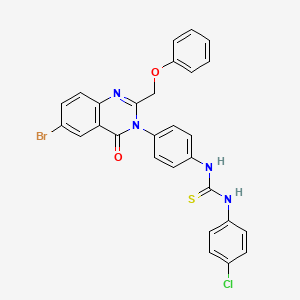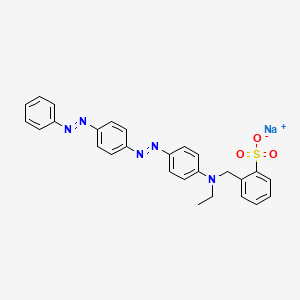
Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and an ethylamino substituent. This compound is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the sulfonation of benzene followed by a series of azo coupling reactions. The general steps are as follows:
Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.
Azo Coupling Reactions: The benzenesulfonic acid undergoes diazotization and coupling with aniline derivatives to introduce the azo groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various sulfonate esters and amides.
Applications De Recherche Scientifique
This compound finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of detergents and surfactants.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with other molecules. These interactions can influence the activity of enzymes and other proteins, making the compound useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
- Benzenesulfonic acid
- 4-Methylbenzenesulfonic acid
- Sodium 4-hydroxybenzenesulfonate dihydrate
- Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
Comparison:
- Benzenesulfonic acid is the simplest form and lacks the azo and ethylamino groups, making it less versatile in certain applications.
- 4-Methylbenzenesulfonic acid has a methyl group instead of the complex azo and ethylamino substituents, leading to different reactivity and applications.
- Sodium 4-hydroxybenzenesulfonate dihydrate contains a hydroxyl group, which imparts different solubility and reactivity properties.
- Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate has a dimethylamino group, which can affect its electronic properties and interactions with other molecules.
This detailed analysis highlights the unique properties and applications of Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
61827-80-3 |
|---|---|
Formule moléculaire |
C27H24N5NaO3S |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
sodium;2-[[N-ethyl-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C27H25N5O3S.Na/c1-2-32(20-21-8-6-7-11-27(21)36(33,34)35)26-18-16-25(17-19-26)31-30-24-14-12-23(13-15-24)29-28-22-9-4-3-5-10-22;/h3-19H,2,20H2,1H3,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
WBVMUGBSGDAJLA-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC1=CC=CC=C1S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


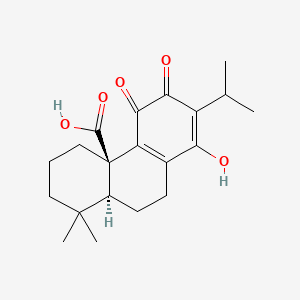
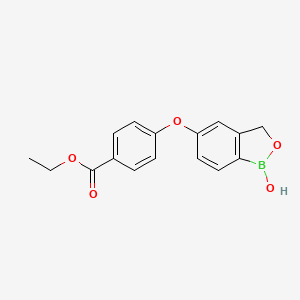


![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)

![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
